Indolizine-3-carbonitrile
Overview
Description
Indolizine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a fused pyrrole and pyridine ring system with a cyano group at the third position, makes it an interesting target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-3-carbonitrile can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles such as activated alkenes or alkynes
Another method involves radical cyclization or cross-coupling reactions, which have gained attention due to their efficiency and high atom- and step-economy . These reactions typically use radical species or intermediates to construct the indolizine ring system.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Indolizine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the indolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-3-carboxylic acid, while substitution reactions can introduce various functional groups at different positions on the indolizine ring.
Scientific Research Applications
Indolizine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Indolizine-3-carbonitrile can be compared with other similar compounds, such as:
Indole: Both indole and indolizine share a fused ring system, but indole lacks the nitrogen atom in the pyridine ring.
Indolizidine: Indolizidine alkaloids are structurally related to indolizines but have a fully saturated ring system.
Pyridine: Pyridine is a simpler nitrogen-containing heterocycle that serves as a building block for more complex structures like indolizines.
The uniqueness of this compound lies in its fused ring system with a cyano group, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
indolizine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFYRTIHICGMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501495 | |
Record name | Indolizine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72090-73-4 | |
Record name | Indolizine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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